molecular formula C13H15N3O7S B2387246 4-(2-hydroxyethyl)-1-[(4-methoxy-2-nitrophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 861207-36-5

4-(2-hydroxyethyl)-1-[(4-methoxy-2-nitrophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B2387246
CAS RN: 861207-36-5
M. Wt: 357.34
InChI Key: GWQBQHMILIOQMO-UHFFFAOYSA-N
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Description

4-(2-hydroxyethyl)-1-[(4-methoxy-2-nitrophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C13H15N3O7S and its molecular weight is 357.34. The purity is usually 95%.
BenchChem offers high-quality 4-(2-hydroxyethyl)-1-[(4-methoxy-2-nitrophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-hydroxyethyl)-1-[(4-methoxy-2-nitrophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity Studies

A study by Gul et al. (2016) discusses the synthesis of a series of compounds including those similar to the specified chemical. These compounds showed potential as inhibitors of carbonic anhydrase, an enzyme significant in various biological processes. The study highlighted the interesting cytotoxic activities of certain derivatives, which could be pivotal for further anti-tumor activity research (Gul et al., 2016).

Chemical Reactions and Transformations

Vasin et al. (2015) focused on the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones, which are chemically related to the compound . This study provided insights into the chemical transformations and potential applications of such compounds in organic synthesis (Vasin et al., 2015).

Synthesis and Analgesic Activity

Takagi et al. (1987) synthesized compounds including 4-amino-1,2-dihydro-5-(2-hydroxyphenyl)-3H-pyrazol-3-ones, which are structurally similar to the specified chemical. The study found that most of these compounds exhibited analgesic activity, indicating potential therapeutic applications (Takagi et al., 1987).

Coordination and Rearrangement Studies

Bermejo et al. (2000) explored the coordination and rearrangement of compounds similar to the specified chemical. Their study adds to the understanding of the chemical behavior and potential applications of such compounds in coordination chemistry (Bermejo et al., 2000).

properties

IUPAC Name

4-(2-hydroxyethyl)-2-(4-methoxy-2-nitrophenyl)sulfonyl-3-methyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O7S/c1-8-10(5-6-17)13(18)14-15(8)24(21,22)12-4-3-9(23-2)7-11(12)16(19)20/h3-4,7,17H,5-6H2,1-2H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQBQHMILIOQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1S(=O)(=O)C2=C(C=C(C=C2)OC)[N+](=O)[O-])CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-hydroxyethyl)-1-[(4-methoxy-2-nitrophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one

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